molecular formula C28H33F2N7O2S B606099 BI-882370 CAS No. 1392429-79-6

BI-882370

カタログ番号: B606099
CAS番号: 1392429-79-6
分子量: 569.7 g/mol
InChIキー: AEJACXAFHXBVHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-882370は、BRAFキナーゼのDFG-アウト(不活性)コンフォメーションに結合する、高活性で選択的なRAFキナーゼ阻害剤です。 ヒトBRAF変異型メラノーマ細胞の増殖を著しく阻害することが示されており、メラノーマや大腸癌など、様々な癌の治療における可能性について研究されています .

製法

This compoundの合成には、重要な中間体の調製とその後のカップリングを含むいくつかのステップが含まれます。この化合物は、ピロロ[3,2-b]ピリジンの形成とその後の様々な置換基による官能基化を含む一連の反応によって合成されます。 工業生産方法では、これらの合成経路を最適化して、高収率と高純度を実現しています .

化学反応解析

This compoundは、次のような様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を形成することができます。

    還元: 還元反応は、この化合物に存在する官能基を修飾するために用いることができます。

    置換: this compoundは、特定の置換基が他の官能基と置換される置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: RAFキナーゼ経路とその細胞シグナル伝達における役割を研究するためのツール化合物として使用されています。

    生物学: この化合物は、様々な細胞株におけるRAFキナーゼ阻害の生物学的効果を調査するために使用されています。

    医学: this compoundは、メラノーマや大腸癌など、BRAF変異を伴う癌の治療における可能性のある治療用途について研究されています。

    工業: この化合物は、新しい癌治療の開発と創薬における参照化合物として使用されています

科学的研究の応用

Efficacy in Preclinical Models

Mouse Models:
Research has shown that BI-882370 exhibits superior efficacy in various mouse models of BRAF-mutant melanomas and colorectal carcinomas. In studies where this compound was administered at a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib, dabrafenib, and trametinib . Notably, while resistance to this compound developed within three weeks when used as a monotherapy, its combination with trametinib led to sustained tumor regression without the emergence of resistance over a five-week treatment period .

Toxicity Profile:
In toxicity studies involving rats, doses up to 60 mg/kg per day for two weeks did not result in significant adverse effects, indicating a favorable safety profile. Clinical chemistry and hematology assessments showed no pathological changes in major organs .

Comparative Efficacy Against Other Inhibitors

A comparative analysis highlights the advantages of this compound over existing BRAF inhibitors:

Inhibitor Efficacy (nmol/L) Resistance Development Toxicity
This compound1-10Delayed with trametinibLow
Vemurafenib>1000RapidModerate
Dabrafenib>1000ModerateModerate
Trametinib>1000PresentModerate

This table illustrates that this compound not only provides enhanced efficacy but also shows potential for improved patient outcomes due to its delayed resistance profile when combined with other therapies.

Case Studies and Clinical Implications

Recent literature reviews indicate that this compound's selectivity for mutant BRAF-driven cancers positions it as a promising candidate for further clinical development. For instance, studies have shown its effectiveness in reducing tumor size in BRAF V600E/K-mutated cancers while minimizing effects on normal BRAF pathways .

Molecular Docking Studies:
Molecular docking studies have provided insights into the binding interactions between this compound and the BRAF kinase. These studies reveal critical hydrogen bonds and structural interactions that contribute to its high selectivity and potency against mutant forms of BRAF .

作用機序

BI-882370は、不活性(DFG-アウト)コンフォメーションでのBRAFキナーゼのATP結合部位に結合することで効果を発揮します。この結合はBRAFのキナーゼ活性を阻害し、MAPK/ERK経路などの下流のシグナル伝達経路の抑制につながります。 この阻害は、BRAF変異型癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .

類似化合物の比較

This compoundは、不活性コンフォメーションでのBRAFキナーゼに対する高い効力と選択性において独特です。類似の化合物には次のようなものがあります。

これらの比較は、this compoundの結合モードと治療の可能性における独自性を強調しています。

生化学分析

Biochemical Properties

BI-882370 plays a significant role in biochemical reactions, particularly in the MAPK/ERK signaling pathway . It interacts with the BRAF kinase, a serine/threonine kinase that regulates cellular functions including survival and proliferation . This compound inhibits the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases with IC50s of 0.4, 0.8, and 0.6 nM, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib . Wild-type cells are not affected at 1,000 nmol/L . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This binding interaction results in the inhibition of the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound developed within 3 weeks in A375 melanoma-bearing mice initially treated with vemurafenib . When this compound was combined with trametinib, more pronounced regressions were observed, and resistance was not observed during 5 weeks of second-line therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be efficacious in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas when administered orally at 25 mg/kg twice daily . It showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .

Metabolic Pathways

This compound is involved in the MAPK/ERK signaling pathway . This pathway transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions .

準備方法

The synthesis of BI-882370 involves several steps, including the preparation of key intermediates and their subsequent coupling. The compound is synthesized through a series of reactions that include the formation of pyrrolo[3,2-b]pyridine and its functionalization with various substituents. The industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .

化学反応の分析

BI-882370 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

BI-882370 is unique in its high potency and selectivity for the BRAF kinase in its inactive conformation. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its binding mode and therapeutic potential.

生物活性

BI-882370 is a potent and selective RAF kinase inhibitor under development by Boehringer Ingelheim, primarily targeting BRAF mutations found in various cancers, particularly melanoma. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound operates by binding to the DFG-out conformation of the BRAF kinase, which is an inactive state. This binding prevents the activation of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in BRAF-mutant cancers. The compound demonstrates a unique mechanism compared to other RAF inhibitors by selectively targeting mutant forms of BRAF while sparing wild-type BRAF, which reduces off-target effects and potential toxicity.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in various preclinical models:

  • Potency Against BRAF-Mutant Cells : this compound exhibited significantly higher potency against BRAF-mutant melanoma cells (IC50 values ranging from 1 to 10 nmol/L) compared to vemurafenib (100× higher potency) and showed minimal effects on wild-type cells at concentrations up to 1,000 nmol/L .
  • Xenograft Models : In xenograft models of BRAF-mutant cancers, this compound demonstrated superior efficacy when administered orally. At a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib and trametinib in tumor regression .
  • Combination Therapies : Studies indicated that combining this compound with trametinib resulted in enhanced tumor regression without the development of resistance over a five-week treatment period. In contrast, monotherapy with either agent led to resistance within weeks .

Case Studies

A notable case study involved A375 melanoma-bearing mice treated initially with vemurafenib. Although tumors initially regressed, they resumed growth due to acquired resistance. However, subsequent treatment with this compound led to sustained tumor regression without significant weight loss or adverse effects on vital organs .

Structural Insights

The structural biology of this compound has been elucidated through molecular docking studies and X-ray crystallography. The compound stabilizes specific conformations of the BRAF protein that inhibit its enzymatic activity. Key interactions include hydrogen bonds between this compound and critical residues in the BRAF kinase domain, which are essential for maintaining its inactive state .

Table 1: Summary of Biological Activity Data for this compound

Parameter Value
Target BRAF (mutant)
Binding Mode DFG-out (inactive)
IC50 (BRAF-mutant cells) 1–10 nmol/L
IC50 (wild-type cells) >1,000 nmol/L
Efficacy in xenografts Superior to vemurafenib/trametinib
Dosage for efficacy 25 mg/kg twice daily
Resistance Development Occurs within 3 weeks (monotherapy)
Combination Therapy Result Sustained regression without resistance

特性

IUPAC Name

N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJACXAFHXBVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392429-79-6
Record name XP-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XP-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-882370
Reactant of Route 2
BI-882370
Reactant of Route 3
Reactant of Route 3
BI-882370
Reactant of Route 4
Reactant of Route 4
BI-882370
Reactant of Route 5
Reactant of Route 5
BI-882370
Reactant of Route 6
Reactant of Route 6
BI-882370

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。